Alarmine

Descripción general

Descripción

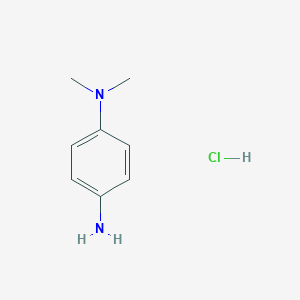

N,N’-Dimethyl-P-phenylenediamine is an aromatic amine primarily used as an intermediate in the production of dyesThis compound has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol . It is a solid at room temperature with a melting point of 34-36°C and a boiling point of 262°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N’-Dimethyl-P-phenylenediamine can be synthesized through several methods. One common method involves the reduction of nitro-N,N-dimethylaniline using hydrazine hydrate in the presence of a copper catalyst. The reaction is carried out in an aqueous ethanolic solution at 50°C for 13 hours . Another method involves the reaction of paranitrochlorobenzene with dimethylamine hydrochloride in toluene .

Industrial Production Methods

Industrial production of N,N’-Dimethyl-P-phenylenediamine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

N,N’-Dimethyl-P-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation reaction with hydrogen peroxide produces a colored product used in spectrophotometric detection .

Aplicaciones Científicas De Investigación

Inflammation and Immune Response Modulation

Alarmine has been implicated in various inflammatory diseases. Research indicates that this compound can enhance the activation of immune cells, thereby amplifying inflammatory responses. For instance, HMGB1 has been shown to interact with Toll-like receptors (TLRs), leading to the activation of macrophages and dendritic cells, which are crucial for both innate and adaptive immunity .

Key Findings:

- HMGB1 : Serves as a potent pro-inflammatory mediator, promoting systemic inflammation and contributing to conditions such as sepsis and autoimmune diseases .

- S100 Proteins : These alarmins are involved in various inflammatory pathways and have been associated with chronic inflammatory conditions like rheumatoid arthritis .

Therapeutic Targets for Allergic Diseases

Recent studies have identified this compound as a promising therapeutic target for allergic diseases, particularly asthma. The discovery of TL1A as an epithelial alarmin released upon allergen exposure highlights its role in triggering allergic inflammation. TL1A works in conjunction with IL-33 to activate immune responses, making it a potential target for antibody-based therapies aimed at controlling allergic reactions .

Clinical Implications:

- Antibody Therapies : Research is underway to develop monoclonal antibodies that block TL1A, potentially providing relief for patients suffering from severe asthma and other allergic conditions .

- Diagnostic Biomarkers : Alarmins may serve as biomarkers for diagnosing and monitoring the progression of allergic diseases due to their rapid release upon allergen exposure .

Cancer Immunotherapy

This compound's role in modulating immune responses also extends to oncology. Studies suggest that targeting alarmins can enhance anti-tumor immunity by promoting the activation of T cells and other immune effectors. For example, HMGB1 has been shown to facilitate the maturation of dendritic cells, which play a crucial role in presenting antigens to T cells .

Research Highlights:

- Enhancing Immune Responses : By manipulating this compound signaling pathways, researchers aim to improve the efficacy of cancer immunotherapies .

- Potential Adjuvants : Alarmins may be used as adjuvants in vaccines to boost immune responses against tumors .

Case Studies

Mecanismo De Acción

The mechanism of action of N,N’-Dimethyl-P-phenylenediamine involves its role as a redox indicator. It readily forms a stable, red radical cation involved in various redox reactions . In the presence of hydrogen peroxide and an iron (III) catalyst, it undergoes oxidation to form a colored product used for spectrophotometric detection .

Comparación Con Compuestos Similares

N,N’-Dimethyl-P-phenylenediamine can be compared with other similar compounds such as:

N,N-Diethyl-P-phenylenediamine: Similar in structure but with ethyl groups instead of methyl groups.

N-Phenyl-P-phenylenediamine: Contains a phenyl group instead of methyl groups.

N,N-Dimethylaniline: Similar but lacks the amino group on the benzene ring.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituent groups.

Actividad Biológica

Alarmine, a member of the alarmin family, plays a crucial role in various biological processes, particularly in the immune response. Alarmins are endogenous proteins released during cellular stress or damage, acting as signals to alert the immune system. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on immune cells, and potential therapeutic implications.

Overview of Alarmins

Alarmins are classified as damage-associated molecular patterns (DAMPs), which are released during cell injury or death. They function by interacting with pattern recognition receptors (PRRs) on immune cells, leading to the activation of innate and adaptive immune responses. This compound, along with other alarmins like IL-33 and HMGB1, is involved in various physiological processes such as inflammation, wound healing, and tumor immunity .

1. Immune Cell Activation:

this compound has been shown to activate several types of immune cells including dendritic cells (DCs), macrophages, and mast cells. Upon activation, these cells produce pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, which are critical for orchestrating immune responses .

2. Chemotactic Properties:

this compound acts as a chemotactic factor, attracting leukocytes to sites of inflammation. It enhances the expression of adhesion molecules on endothelial cells, facilitating leukocyte extravasation into tissues .

3. Role in Allergic Responses:

Recent studies have identified this compound's involvement in allergic diseases. It cooperates with other alarmins to amplify allergic inflammation by stimulating immune cell activity shortly after exposure to allergens .

Case Studies

-

Allergic Inflammation:

A study demonstrated that this compound is released by lung epithelial cells upon exposure to mold allergens. This release triggers a cascade of immune responses leading to allergic inflammation . -

Tumor Immunity:

This compound has been implicated in enhancing anti-tumor immunity by promoting the maturation of antigen-presenting cells (APCs) and stimulating T-cell responses. Specifically, it has been shown to increase the production of cytokines that favor Th1 responses, which are essential for effective tumor eradication .

Data Tables

| Biological Activity | Effect | Cell Type Involved | Cytokines Produced |

|---|---|---|---|

| Immune Activation | Increased cytokine secretion | Dendritic Cells | IL-1β, TNFα |

| Chemotaxis | Leukocyte recruitment | Endothelial Cells | CCL2, CCL5 |

| Allergic Response | Enhanced inflammation | Mast Cells | IL-4, IL-6 |

| Tumor Immunity | Improved T-cell response | T-cells | IFN-γ |

Propiedades

IUPAC Name |

1-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRZMTHMPKVOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892522 | |

| Record name | N,N'-dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-10-2 | |

| Record name | Alarmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.